Elbasvir

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

艾尔巴斯韦 (MK-8742) 是一种直接作用抗病毒药物,作为联合疗法的一部分用于治疗慢性丙型肝炎,一种由丙型肝炎病毒 (HCV) 引起的感染性肝病。该药物由默克公司开发,并于 2016 年 1 月获得 FDA 批准。 艾尔巴斯韦是 HCV 非结构蛋白 5A (NS5A) 的强效和选择性抑制剂,NS5A 对病毒复制和病毒颗粒组装至关重要 .

准备方法

艾尔巴斯韦的合成涉及多个步骤,包括手性胺中间体的对映选择性合成。该过程包括使用 R-(+)-二苯基脯氨醇和硼氢化钠对 NH 亚胺进行高度对映选择性还原。 这种目标手性合成需要简单的起始原料和廉价的催化剂 . 工业生产方法涉及大规模的对映选择性合成,总收率为 55% .

化学反应分析

艾尔巴斯韦会发生各种化学反应,包括氧化、还原和取代。它会被肝脏酶细胞色素 P450 3A4 (CYP3A4) 降解。与诱导这种酶的药物(如依法韦仑、卡马西平或圣约翰草)联合使用会导致艾尔巴斯韦的血浆浓度过低,从而失去疗效。 相反,与 CYP3A4 抑制剂联合使用可能会提高血浆浓度 . 这些反应形成的主要产物是代谢物,它们通过粪便和尿液排出体外 .

科学研究应用

Treatment of Chronic Hepatitis C

Mechanism of Action

Elbasvir functions as an inhibitor of the HCV non-structural protein 5A (NS5A), which is crucial for viral replication and assembly. By inhibiting this protein, this compound disrupts the life cycle of the virus, leading to reduced viral load and eventual clearance of the infection .

Combination Therapy

this compound is commonly used in combination with grazoprevir, marketed under the brand name Zepatier. This combination is indicated for adults with chronic HCV genotypes 1 and 4, with or without ribavirin. Clinical studies have demonstrated high sustained virologic response (SVR) rates among patients treated with this regimen .

Real-World Effectiveness

A study conducted in Canada assessed the real-world utilization and effectiveness of this compound/grazoprevir in adult patients with chronic hepatitis C. The study found that patients with low baseline viral load (BVL) achieved an SVR rate of 98.8%, while those with high BVL had a rate of 95.1% . This indicates that this compound/grazoprevir is effective across different patient populations.

Phase 3 Trials

The C-EDGE CO-STAR trial evaluated the efficacy and safety of this compound/grazoprevir in people who inject drugs and are on opioid agonist therapy. Results showed a high SVR rate of 96% among treatment-naïve patients after 12 weeks . Such findings highlight the drug's potential in vulnerable populations.

International Studies

The C-CORAL study focused on participants from Asia-Pacific countries and Russia, demonstrating an SVR of 94.4% across various genotypes after a 12-week treatment regimen . This underscores this compound's effectiveness in diverse geographical settings.

Potential Applications Beyond Hepatitis C

Recent computational studies suggest that this compound may also exhibit antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. In silico research indicated that this compound could bind to proteins necessary for SARS-CoV-2 replication, although clinical validation is still required . This opens avenues for further exploration into its use against emerging viral threats.

Cost-Effectiveness Analysis

A systematic review evaluated the cost-effectiveness of this compound/grazoprevir compared to other direct antiviral agents for chronic hepatitis C treatment. The analysis revealed that this compound/grazoprevir was generally more cost-effective than several alternatives, especially when compared to pegylated interferon and ribavirin regimens . This aspect is crucial for healthcare systems aiming to optimize resource allocation while ensuring effective treatment options.

Summary Table: Efficacy and Cost-Effectiveness

| Study/Trial | Population | Treatment Duration | SVR Rate (%) | Cost-Effectiveness Comparison |

|---|---|---|---|---|

| Canadian Study | Adults with chronic HCV | 12 weeks | 98.8 (low BVL), 95.1 (high BVL) | More effective than pegylated interferon |

| C-EDGE CO-STAR Trial | People who inject drugs | 12 weeks | 96 | More cost-effective than daclatasvir |

| C-CORAL Study | Asia-Pacific & Russia | 12 weeks | 94.4 | Generally more cost-effective than SOF |

作用机制

相似化合物的比较

艾尔巴斯韦是治疗丙型肝炎的几种 NS5A 抑制剂之一。 其他类似化合物包括达拉他韦、雷迪帕韦、奥比他韦、皮布伦他韦和维帕他韦 . 与这些化合物相比,艾尔巴斯韦对临床耐药变异体的效力更高,耐药谱更广 . 它独特的四环吲哚基结构使其具有高功效和选择性 .

生物活性

Elbasvir is a potent antiviral agent primarily used in the treatment of hepatitis C virus (HCV) infections. It functions as an inhibitor of the HCV non-structural protein 5A (NS5A), which plays a crucial role in viral replication and assembly. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound targets the NS5A protein, which is essential for the replication of HCV. The inhibition of NS5A disrupts various processes involved in viral replication and assembly:

- Blocking Signaling Interactions : this compound interferes with the signaling pathways necessary for viral life cycle progression.

- Redistribution of NS5A : It causes a redistribution of NS5A from the endoplasmic reticulum to lipid droplets, impacting the formation of replication complexes.

- Modification of HCV Replication Complex : By altering the structure and function of the replication complex, this compound effectively reduces viral load.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that influence its therapeutic effectiveness:

- Absorption : Peak plasma concentrations are reached within 3 to 6 hours post-administration, with an absolute bioavailability of approximately 32% .

- Distribution : The drug has an estimated apparent volume of distribution of 680 liters and is highly protein-bound (over 99.9%) to plasma proteins .

- Metabolism : It undergoes oxidative metabolism primarily via CYP3A, with no significant circulating metabolites detected in human plasma .

- Elimination : The majority (90%) is eliminated via feces, with minimal renal excretion (<1%). The terminal half-life is around 24 hours .

Clinical Efficacy

This compound is often used in combination with grazoprevir (GZR) to enhance therapeutic outcomes. Numerous studies have demonstrated its effectiveness across various patient populations:

Key Study Findings

- Real-World Efficacy :

- Phase III Trials :

- Pediatric Studies :

Safety Profile

The safety profile of this compound has been extensively evaluated across various studies:

- Adverse Events : Commonly reported adverse events include fatigue (23.1%), headache (19.8%), and nausea (11.0%). Serious adverse events were rare .

- Drug-Induced Liver Injury (DILI) : A retrospective cohort study found no significant increase in DILI incidence among patients treated with this compound compared to other treatment regimens .

Summary Table of Adverse Events

| Adverse Event | Frequency (%) |

|---|---|

| Fatigue | 23.1 |

| Headache | 19.8 |

| Nausea | 11.0 |

| Elevated Aminotransferase Levels | 2.8 |

| Dizziness | 0.3 |

| Constipation | 0.3 |

常见问题

Basic Research Questions

Q. What are the primary mechanisms of action of Elbasvir in HCV treatment, and how do they differ from its off-target effects in cancer models?

this compound inhibits the HCV NS5A protein, disrupting viral replication complex (RC) assembly and RNA synthesis . In cancer research, it suppresses proliferation and metastasis in esophageal cancer cell lines (KYSE150, TE1) by downregulating TPP1 protein and inhibiting autophagy via the AKT-mTOR pathway . Researchers should validate off-target effects using dual approaches: in vitro assays (e.g., western blot for TPP1/autophagy markers) and in vivo xenograft models .

Q. How are clinical trial parameters (e.g., SVR12) optimized for this compound/grazoprevir regimens in HCV genotype 1a/1b patients?

Phase III trials (C-EDGE, C-WORTHY) use 12-week regimens for treatment-naïve patients, achieving SVR12 rates of 92–99% in genotype 1b . For genotype 1a, baseline NS5A resistance-associated variants (RAVs) reduce SVR12 to 70% . Methodologically, extend treatment to 16 weeks with ribavirin in RAV-positive patients and confirm resistance via Sanger sequencing of NS5A polymorphisms (positions M28, Q30, L31, Y93) .

Q. What methodologies are recommended for assessing this compound's pharmacokinetics in hepatic/renal impairment?

this compound is hepatically metabolized (CYP3A) and highly protein-bound (>99.9%). In Child-Pugh B/C cirrhosis, avoid this compound due to lack of safety data despite elevated grazoprevir exposure . For renal impairment (GFR <30 mL/min), population pharmacokinetic modeling shows no dose adjustment is needed, as <1% is renally excreted . Use LC-MS/MS to quantify unbound drug fractions in plasma .

Advanced Research Questions

Q. How can contradictory data on this compound efficacy in NS5A RAV-positive populations be reconciled?

While NS5A polymorphisms reduce SVR12 in genotype 1a (70% vs. 98% in RAV-negative patients), prolonged regimens (16 weeks + ribavirin) improve efficacy to 86–89% . To resolve contradictions, stratify trials by RAV fold-change (e.g., >5-fold resistance) and use multivariate regression to adjust for covariates like viral load and fibrosis stage .

Q. What experimental models best capture this compound's impact on HCV replication complex (RC) dynamics?

Use Huh7-derived replicon systems or GLuc reporter assays to quantify RC half-lives. For example, this compound treatment in H77S.3 and H77D variants revealed RC half-lives of 9.9 and 3.5 hours, respectively, via kinetic modeling of NS5A inhibition . Pair this with electron microscopy to visualize RC disassembly .

Q. How should drug-drug interaction (DDI) studies be designed for this compound/grazoprevir in polypharmacy scenarios?

this compound and grazoprevir are CYP3A substrates; avoid co-administration with strong inducers (e.g., rifampin). In healthy subjects, grazoprevir AUC increased 3-fold with atorvastatin (BCRP inhibition) . Use static or dynamic DDI models (e.g., Simcyp) to predict AUC changes and validate with clinical sampling at Tmax (2–3 hours post-dose) .

Q. What strategies mitigate this compound's reduced efficacy in HCV-HIV co-infected populations?

In C-WORTHY trials, HIV co-infection did not alter SVR12 rates (92–95%) . However, monitor for DDIs with antiretrovirals (e.g., efavirenz reduces grazoprevir AUC by 84%) . Use therapeutic drug monitoring (TDM) and adjust antiretroviral regimens to exclude CYP3A inducers .

Q. How can this compound's antitumor effects be translated from in vitro to in vivo models?

In esophageal cancer, this compound reduced tumor growth in nude mice by 60% via TPP1 downregulation . Optimize dosing using PK/PD modeling to match human Cmax (~0.2 µM) and validate biomarkers (e.g., LC3-II/P62 for autophagy) in serial biopsies .

Q. Methodological Considerations

- Resistance Testing : Prioritize genotypic assays over phenotypic methods for NS5A RAV detection due to cost-effectiveness .

- Autophagy Analysis : Use flow cytometry (LC3-II staining) and transmission electron microscopy to quantify autophagic flux in cancer models .

- Data Harmonization : Apply CONSORT guidelines for clinical trials and share raw sequencing data via repositories like GenBank to resolve conflicting RAV interpretations .

属性

Key on ui mechanism of action |

Elbasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly.[synthesis] Potential modes of action of NS5A inhibitors like elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. Computational target-based _in silico_ research suggests that elbasvir may carry activity at several proteins required for replication of SARS-CoV-2 - namely RNA-dependent RNA polymerase, helicase, and papain-like proteinase - although specific activity has yet to be affirmed by follow-up clinical studies. |

|---|---|

CAS 编号 |

1370468-36-2 |

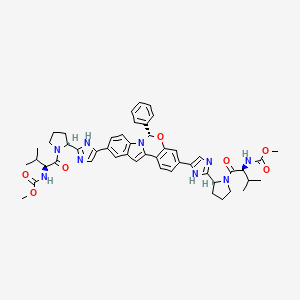

分子式 |

C49H55N9O7 |

分子量 |

882.0 g/mol |

IUPAC 名称 |

methyl N-[1-[2-[5-[3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62) |

InChI 键 |

BVAZQCUMNICBAQ-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

手性 SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2N=CC(=N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7C=NC(=N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

规范 SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

外观 |

solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MK8742; MK-8742; MK 8742; Elbasvir; Zepatier. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。